1-Benzoyl-4-ethylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzoyl-4-ethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-15(14(18)19)8-10-16(11-9-15)13(17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILJYNASZUKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzoyl-4-ethylpiperidine-4-carboxylic acid (BEPC) is an organic compound characterized by a piperidine ring with a benzoyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in antiviral and enzyme inhibition studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 287.35 g/mol. The structure features a piperidine ring substituted at the first position with a benzoyl group and at the fourth position with an ethyl group and a carboxylic acid group, which influences its biological activity.
Antiviral Properties
Recent studies have explored the antiviral potential of BEPC, particularly against influenza and coronaviruses. Research indicates that derivatives of 1,4,4-trisubstituted piperidines, including BEPC, exhibit significant antiviral activity:
- Influenza Virus : Compounds similar to BEPC demonstrated low micromolar activity against the H1N1 influenza virus. The mechanism appears to involve inhibition of viral RNA synthesis and interference with viral proteases .
- SARS-CoV-2 : Inhibition studies against key enzymes involved in SARS-CoV-2 replication have shown that certain piperidine derivatives can inhibit viral proteases responsible for polyprotein processing. However, BEPC's direct efficacy against SARS-CoV-2 remains to be fully elucidated .
| Compound | Target Virus | EC50 (µM) | Notes |
|---|---|---|---|
| BEPC | Influenza | 3.3 | Strongest inhibitor in series |
| Derivative X | SARS-CoV-2 | Not specified | Inhibits viral proteases |
Enzyme Inhibition
BEPC and its analogs have been evaluated for their ability to inhibit various enzymes, particularly those involved in viral replication:
- RNA-dependent RNA Polymerase : Fluorescence-based assays indicated that while some derivatives showed promise, BEPC did not significantly inhibit this enzyme at concentrations up to 100 µM .
- Methyltransferases : The compound was also tested against methyltransferases critical for viral RNA capping, revealing that structural modifications can enhance or diminish activity .
Study on Antiviral Activity
In a comparative study involving several piperidine derivatives, BEPC was identified as one of the most potent compounds against influenza A viruses. The study highlighted the importance of structural components such as the benzoyl moiety in enhancing antiviral efficacy.
Structural Modifications
Research has demonstrated that modifications to the piperidine ring can significantly affect both toxicity and antiviral potency. For instance:
Scientific Research Applications
Pharmaceutical Applications
1-Benzoyl-4-ethylpiperidine-4-carboxylic acid is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest that it may have significant activity as an analgesic or antimicrobial agent . The presence of the piperidine ring and the carboxylic acid functional group enhances its biological activity, making it a candidate for further exploration in medicinal chemistry .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research indicates that certain piperidine analogues exhibit activity against viruses such as influenza A/H1N1 and human coronaviruses . These compounds are being optimized for their ability to inhibit viral replication, which is particularly relevant in the context of emerging viral threats like SARS-CoV-2 .
Mechanistic Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a pharmaceutical agent. Interaction studies are being conducted to elucidate its mechanisms of action, which could inform the design of more effective derivatives .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating complex molecules. The synthesis can be achieved through multiple methods, including Ugi reactions and asymmetric hydrogenation processes, which yield high purity and efficiency .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of piperidine derivatives. For instance, research has shown that modifications at specific positions on the piperidine ring can significantly alter the compound's activity against various pathogens. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use .
Comparison with Similar Compounds
Substituent Variations at the Piperidine 1-Position
Key Insights :
Functional Group Variations at the 4-Position
Key Insights :
Preparation Methods
Use of Quaternary Ammonium Salts as Condensing Agents
A key method reported for preparing carboxylic acid derivatives, including substituted piperidine carboxylic acids, involves the use of quaternary ammonium salts containing triazine rings as condensing agents. These agents facilitate the formation of amide bonds and carboxylic acid derivatives under mild conditions, improving yield and reducing by-products.
- The process involves mixing the carboxylic acid precursor with a quaternary ammonium salt containing a 1,3,5-triazine ring.
- This method promotes efficient condensation reactions to form the benzoyl amide linkage on the piperidine nitrogen.
- The reaction can be conducted in organic solvents such as tetrahydrofuran or dichloromethane, often at ambient or slightly elevated temperatures.
- After reaction completion, the product is isolated by standard extraction and purification methods, including silica gel chromatography if necessary.
Stepwise Functionalization Approach
A common synthetic approach includes:
Synthesis of 4-ethylpiperidine-4-carboxylic acid : Starting from piperidine derivatives, ethyl substitution at the 4-position can be introduced via alkylation or by using substituted starting materials. The carboxylic acid group is introduced either by oxidation of a suitable precursor or by direct carboxylation.
N-Benzoylation : The nitrogen atom at position 1 of the piperidine ring is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or N-methylmorpholine. This step forms the benzoyl amide bond.
Purification : The crude product is purified by recrystallization or chromatographic techniques.
This stepwise approach allows control over substitution patterns and functional group compatibility.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Alkyl halide (ethyl bromide or iodide), base | Introduces ethyl group at C-4 of piperidine |
| Carboxylation | Oxidation agents or CO2 under pressure | Forms carboxylic acid at C-4 |
| N-Benzoylation | Benzoyl chloride/anhydride, base (e.g., triethylamine) | Forms N-benzoyl amide bond |
| Condensation agent | Quaternary ammonium salt with triazine ring | Enhances coupling efficiency |
| Solvents | Tetrahydrofuran, dichloromethane, ethyl acetate | Common organic solvents |
| Purification | Silica gel chromatography, recrystallization | Ensures product purity |
Detailed Research Findings
- Efficiency : The use of quaternary ammonium salts as condensing agents has been shown to improve the yield of carboxylic acid derivatives by facilitating nucleophilic attack and stabilizing intermediates.
- Selectivity : The benzoylation step is highly selective for the nitrogen atom due to the nucleophilicity of the amine group and the reactivity of benzoyl chloride under controlled conditions.
- Reaction Monitoring : Analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and NMR spectroscopy are employed to monitor reaction progress and confirm product structure.
- Scalability : The described methods are suitable for scale-up, as evidenced by patent disclosures describing industrial-scale synthesis with consistent yields and purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Quaternary Ammonium Salt Method | Use of triazine-based condensing agents | High yield, mild conditions | Requires specific reagents |
| Stepwise Functionalization | Separate alkylation, carboxylation, benzoylation | High selectivity, modular approach | Multi-step, longer synthesis time |
| Direct Benzoylation | N-Benzoylation using benzoyl chloride | Simple, well-established | Requires protection of other groups |
Q & A
Q. What are the recommended synthetic routes for 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid derivatives?
Synthesis typically involves multi-step processes, including condensation reactions and protective group strategies. For example, analogous compounds are synthesized by reacting piperidine precursors with benzoyl chloride and ethylating agents under controlled conditions. Key steps include:
- Protection of the piperidine nitrogen using benzyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
- Carboxylic acid activation via esterification or acid chloride formation to facilitate nucleophilic substitution .
- Characterization using IR, -NMR, and -NMR to confirm regiochemistry and purity .
Q. What safety protocols should researchers follow when handling this compound?
Safety measures are critical due to limited toxicological
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as decomposition may release toxic fumes (e.g., carbon monoxide) .
- First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm for benzoyl and carboxylic acid moieties) .
- NMR Spectroscopy: -NMR resolves substituent positions on the piperidine ring, while -NMR confirms carboxylate and benzoyl group integration .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to verify synthetic intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized during benzoyl group introduction?
Yield optimization requires careful control of reaction parameters:
- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions while minimizing side products .
- Temperature Control: Maintain reactions at 0–5°C to reduce thermal decomposition of intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility and stabilize transition states .
Q. How should researchers address conflicting toxicity data in safety assessments?
Discrepancies in hazard profiles (e.g., "unknown toxicity" vs. "no known hazards") necessitate:
- Literature Cross-Validation: Compare SDS data from multiple sources (e.g., academic journals vs. commercial vendors) .
- Preliminary Assays: Conduct acute toxicity tests (e.g., zebrafish embryo assays) to assess LC values and establish safe handling thresholds .
Q. What strategies resolve contradictions in spectroscopic data during synthesis?
Contradictions often arise from impurities or regioisomeric byproducts:
- Purification: Use column chromatography or recrystallization to isolate the target compound .
- 2D-NMR Techniques: Employ COSY and HSQC to unambiguously assign proton-carbon correlations in complex mixtures .
- X-ray Crystallography: Resolve ambiguous structures by determining crystal packing and bond geometries .
Q. How can the stability of this compound under varying storage conditions be evaluated?
- Accelerated Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical Monitoring: Track degradation via HPLC at 1–3 month intervals to quantify impurity formation .
- Incompatibility Testing: Avoid storing with oxidizing agents (e.g., peroxides) to prevent decomposition .
Methodological Considerations
- Theoretical Frameworks: Align experimental design with established reaction mechanisms (e.g., nucleophilic acyl substitution) to predict intermediate stability .
- Data Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
